molecular formula C11H12F2Si B1598395 (3,5-Difluorophenylethynyl)trimethylsilane CAS No. 445491-09-8

(3,5-Difluorophenylethynyl)trimethylsilane

Cat. No. B1598395
M. Wt: 210.29 g/mol
InChI Key: SJTKBXIQLYSMRR-UHFFFAOYSA-N
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Description

“(3,5-Difluorophenylethynyl)trimethylsilane” is a chemical compound with the molecular formula C11H12F2Si . It is used in industrial and scientific research .


Molecular Structure Analysis

The linear formula of “(3,5-Difluorophenylethynyl)trimethylsilane” is (CH3)3SiC≡CC6H3F2 . The molecular weight is 210.30 .


Physical And Chemical Properties Analysis

“(3,5-Difluorophenylethynyl)trimethylsilane” has a boiling point of 200-201 °C (lit.) and a density of 0.995 g/mL at 25 °C (lit.) . The refractive index n20/D is 1.4920 (lit.) .

Scientific Research Applications

Intermetal Dielectrics in Electronics

Trimethylsilane derivatives are utilized for depositing dielectric thin films in semiconductor fabrication. These compounds, including variations like (3,5-Difluorophenylethynyl)trimethylsilane, can be applied in plasma-enhanced chemical vapor deposition (PECVD) processes to create low-k dielectric materials, enhancing electronic device performance by reducing parasitic capacitance (Loboda, 1999).

Novel Syntheses in Organic Chemistry

Trimethylsilane compounds are instrumental in coupling reactions and the synthesis of conjugated diynes and disubstituted ethynes. These reactions are crucial for building complex organic molecules, potentially including pharmaceuticals and materials with unique electronic properties (Nishihara et al., 2000).

Trifluoromethylation in Medicinal Chemistry

The use of (trifluoromethyl)trimethylsilane derivatives in the synthesis of 5-trifluoromethyl 1,2,3-triazoles demonstrates their role in introducing trifluoromethyl groups into organic molecules. Such modifications are significant in drug discovery for altering the pharmacokinetic properties of therapeutic agents (Kelvin Pak Shing Cheung & G. Tsui, 2017).

Surface Chemistry for Tissue Engineering

Materials with spatially resolved chemistries, including trimethylsilane groups, guide the organization and differentiation of mammalian cells on surfaces. This application is particularly relevant in tissue engineering, where controlling cell behavior on biomaterials is crucial (Healy et al., 1996).

Hydrosilylation in Catalysis

Research on trimethylsilane derivatives also extends to catalysis, where their reactivity is harnessed in hydrosilylation reactions. These reactions are pivotal in the synthesis of silicon-containing organic compounds, serving as intermediates in the production of polymers, pharmaceuticals, and other silicon-based materials (Maruyama et al., 1998).

Safety And Hazards

“(3,5-Difluorophenylethynyl)trimethylsilane” is classified as a combustible liquid . The flash point is 165.7 °F (74.25 °C) in a closed cup . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

2-(3,5-difluorophenyl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2Si/c1-14(2,3)5-4-9-6-10(12)8-11(13)7-9/h6-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTKBXIQLYSMRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403565
Record name (3,5-Difluorophenylethynyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Difluorophenylethynyl)trimethylsilane

CAS RN

445491-09-8
Record name (3,5-Difluorophenylethynyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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